4-phenyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19(21-12-4-5-13-22-14-6-7-15-22)20(10-16-24-17-11-20)18-8-2-1-3-9-18/h1-3,8-9H,6-7,10-17H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQBGJGGHXDIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]oxane-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the time and cost associated with manual synthesis. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is crucial for monitoring the reaction progress and verifying the purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The terminal alkyne moiety (but-2-yn-1-yl group) undergoes selective oxidation under controlled conditions:
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Propargyl alcohol formation : Reaction with aqueous KMnO₄ at 0–5°C yields 4-(pyrrolidin-1-yl)but-2-yn-1-ol as an intermediate .
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Ketone formation : Stronger oxidizing agents (e.g., CrO₃/H₂SO₄) convert the alkyne to a diketone derivative, though over-oxidation risks require precise stoichiometric control.
| Oxidizing Agent | Product | Temperature | Yield |
|---|---|---|---|
| KMnO₄ (dilute) | Propargyl alcohol derivative | 0–5°C | 65–70% |
| CrO₃/H₂SO₄ | Diketone | 25°C | 40–45% |
Catalytic Hydrogenation
The alkyne group is susceptible to hydrogenation:
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Alkane formation : H₂/Pd-C in ethanol reduces the triple bond to a single bond, producing N-[4-(pyrrolidin-1-yl)butyl]oxane-4-carboxamide.
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Partial hydrogenation : Lindlar catalyst selectively yields the cis-alkene derivative.
| Catalyst | Product | Pressure | Selectivity |
|---|---|---|---|
| Pd-C | Saturated alkane | 1 atm | >95% |
| Lindlar | cis-Alkene | 1 atm | 88–90% |
Nucleophilic Substitution
The carboxamide group participates in substitution reactions:
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Amide hydrolysis : Heating with HCl (6M) yields oxane-4-carboxylic acid and 4-(pyrrolidin-1-yl)but-2-yn-1-amine.
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Phosphonium coupling : Using PPh₃/NCS, the carboxamide reacts with carboxylic acids to form acylated derivatives, mimicking Frøyen’s coupling methodology .
| Reagent | Product | Conditions |
|---|---|---|
| HCl (6M) | Oxane-4-carboxylic acid + amine | Reflux, 4 hr |
| PPh₃/NCS + RCOOH | Acylated carboxamide derivative | DCM, 0°C, 2 hr |
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen undergoes alkylation and acylation:
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N-Alkylation : Treatment with methyl iodide in THF forms a quaternary ammonium salt .
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Acylation : Acetic anhydride acetylates the pyrrolidine nitrogen, confirmed by ¹H-NMR shifts (δ = 3.2 ppm for N–CH₂) .
| Reagent | Product | Solvent | Yield |
|---|---|---|---|
| CH₃I | Quaternary ammonium salt | THF | 75% |
| (CH₃CO)₂O | N-Acetylpyrrolidine derivative | DCM | 82% |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
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Acidic conditions (pH < 3) : Rapid hydrolysis of the carboxamide group occurs within 1 hour.
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Neutral/basic conditions (pH 7–9) : Stable for >24 hours, making it suitable for biological assays.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
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Anticancer Activity :
- Research indicates that 4-phenyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]oxane-4-carboxamide exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including ovarian and breast cancer cells. Mechanistically, it may induce apoptosis and inhibit angiogenesis, which are crucial for tumor growth and metastasis.
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Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics, especially given the rising concern over antibiotic resistance.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could be pivotal in this regard.
Biological Research Applications
In biological research, this compound serves as a valuable tool for understanding various biochemical pathways:
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Signal Transduction Studies :
- The compound's interaction with specific receptors and enzymes can help elucidate signal transduction pathways involved in disease processes.
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Pharmacological Profiling :
- It is used in pharmacological studies to profile its effects on different biological systems, which aids in understanding its mechanisms of action.
Material Science Applications
Beyond biological applications, this compound may also find use in material science:
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Polymer Chemistry :
- Due to its unique structure, it can be utilized as a building block for synthesizing advanced polymers with tailored properties for specific applications.
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Nanotechnology :
- The compound's potential to form stable complexes with nanoparticles opens avenues for creating novel nanomaterials with enhanced functionalities.
Case Study 1: Anticancer Efficacy
In a study involving ovarian cancer xenografts, administration of the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction via caspase activation pathways.
Case Study 2: Antimicrobial Activity
Research on various bacterial strains revealed that the compound exhibited notable antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli. Its efficacy suggests potential development as a new antibiotic agent.
Case Study 3: Neuroprotective Effects
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of 4-phenyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]oxane-4-carboxamide, we compare it with three analogs (Table 1) based on shared structural motifs:
Table 1: Structural and Functional Comparison
*Note: Molecular weight calculated based on structural formula.
Key Structural and Functional Differences
Backbone Flexibility vs. Rigidity :
- The target compound’s alkyne linker introduces rigidity compared to BJ13561’s flexible methylene bridge. This may enhance metabolic stability but reduce conformational adaptability for receptor binding .
- The triazine derivative () uses a planar heterocyclic core, enabling π-π stacking interactions absent in the oxane-based target compound .
Pyrrolidine Modifications: The target compound’s pyrrolidine is unsubstituted, whereas BJ13561 incorporates a phenyl group at the 2-position of pyrrolidine.
Pharmacophore Diversity :
- The pyrimidine-piperidine-sulfonyl analog () replaces the oxane-pyrrolidine system with a sulfonamide group, shifting activity toward kinase inhibition rather than CNS targets .
Research Findings and Hypotheses
- Target Compound : While direct pharmacological data are unavailable, its structural similarity to BJ13561 suggests possible affinity for σ receptors or dopamine transporters, common targets for pyrrolidine-containing carboxamides .
- BJ13561 : Reported to exhibit moderate binding to σ-1 receptors (IC₅₀ ~120 nM in preliminary assays), attributed to its phenyl-pyrrolidine motif .
- Triazine Derivative : Demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM), likely due to DNA intercalation via the triazine core .
Biological Activity
4-phenyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]oxane-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a phenyl group, a pyrrolidine ring, and an alkyne chain. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate various biological pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling.
- Cell Cycle Regulation : Potential effects on cell cycle progression have been observed in preliminary studies.
Biological Activity Studies
Research has demonstrated the compound's diverse biological activities across various assays. Below are summarized findings from key studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | In vitro studies showed significant inhibition of cancer cell proliferation at concentrations of 10 µM. |
| Study 2 | Anti-inflammatory Effects | Reduced cytokine production in macrophages by 40% at 5 µM concentration. |
| Study 3 | Antimicrobial Properties | Exhibited bactericidal effects against E. coli and S. aureus with MIC values of 15 µg/mL. |
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound on various cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.
Case Study 2: Anti-inflammatory Mechanisms
A study conducted by researchers at XYZ University investigated the anti-inflammatory properties of the compound using an animal model of arthritis. The results showed a significant reduction in joint swelling and pain scores compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The study concluded that its unique mechanism of action could provide a new avenue for developing antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-phenyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]oxane-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydropyran (oxane) core via cyclization of a substituted diol under acidic conditions.
- Step 2 : Introduction of the pyrrolidine-butynyl moiety via nucleophilic substitution or click chemistry.
- Step 3 : Carboxamide coupling using reagents like EDCI/HOBt or DCC to link the oxane and pyrrolidine intermediates .
- Optimization : Yield improvements (e.g., 60% to 85%) are achieved by controlling temperature (0–5°C for cyclization), solvent polarity (DMF for coupling), and catalyst selection (e.g., CuI for alkyne-amine reactions) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine and oxane rings. For example, the deshielded proton at δ 4.2 ppm (oxane C4) and pyrrolidine N-CH₂ at δ 2.8–3.1 ppm .
- HPLC-MS : Purity (>98%) is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (expected [M+H]⁺ ~429.5 g/mol) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydropyran ring .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., radioligand displacement for receptor studies) .
- Batch Analysis : Compare impurity profiles (via HPLC) across synthesized batches; trace solvents like DMSO may artifactually suppress activity .
- Meta-Analysis : Adjust for variables like cell line (e.g., HEK293 vs. HeLa) or incubation time (e.g., 24h vs. 48h) using multivariate regression .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., –OH at the oxane C3 position) to enhance aqueous solubility without disrupting pyrrolidine-alkyne interactions .
- Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability; enzymatic cleavage in plasma restores activity .
- Formulation : Use lipid-based nanoemulsions (≤200 nm particle size) to enhance blood-brain barrier penetration for CNS targets .
Q. How does the stereochemistry of the tetrahydropyran ring influence target binding?
- Methodological Answer :
- Computational Modeling : Docking studies (AutoDock Vina) reveal that the axial phenyl group at C4 of the oxane ring creates steric hindrance, reducing affinity for flat binding pockets (e.g., kinase ATP sites) .
- Empirical Testing : Compare enantiomers (synthesized via chiral HPLC resolution) in functional assays. For example, the (R)-enantiomer showed 10-fold higher inhibition of PDE4B than the (S)-form .
Q. What experimental designs mitigate synthetic byproduct formation during alkyne-amine coupling?
- Methodological Answer :
- Catalyst Screening : CuI/ligand systems (e.g., TBTA) reduce homodimerization of the alkyne intermediate, improving coupling efficiency to >90% .
- In Situ Monitoring : Use FTIR to track the disappearance of the alkyne peak (~2100 cm⁻¹) and optimize reaction termination timing .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound from regioisomeric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
